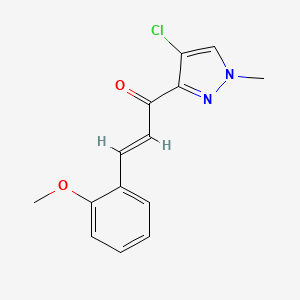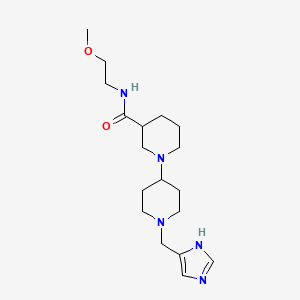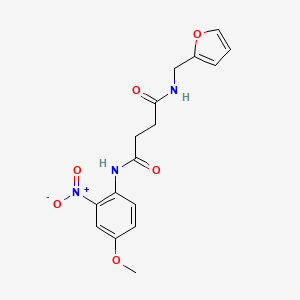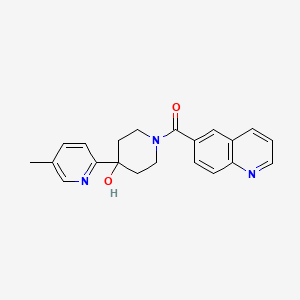
(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(2-METHOXYPHENYL)-2-PROPEN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(2-METHOXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(2-METHOXYPHENYL)-2-PROPEN-1-ONE typically involves the condensation of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde with 2-methoxyacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(2-METHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(2-METHOXYPHENYL)-2-PROPEN-1-ONE is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, pyrazole derivatives are often investigated for their pharmacological properties. This compound might exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, such compounds could be used as intermediates in the production of agrochemicals, dyes, and polymers. Their stability and reactivity make them suitable for various applications.
Mechanism of Action
The mechanism of action of (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(2-METHOXYPHENYL)-2-PROPEN-1-ONE would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-CHLORO-1H-PYRAZOL-3-YL)-3-(2-METHOXYPHENYL)-2-PROPEN-1-ONE
- (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(2-HYDROXYPHENYL)-2-PROPEN-1-ONE
Uniqueness
(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(2-METHOXYPHENYL)-2-PROPEN-1-ONE is unique due to the presence of both the chloro and methoxy groups, which can influence its reactivity and biological activity. These functional groups can enhance its binding affinity to biological targets or alter its chemical properties compared to similar compounds.
Properties
IUPAC Name |
(E)-1-(4-chloro-1-methylpyrazol-3-yl)-3-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-17-9-11(15)14(16-17)12(18)8-7-10-5-3-4-6-13(10)19-2/h3-9H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPKCMIWLQYFQT-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)C=CC2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)/C=C/C2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride](/img/structure/B5394653.png)
![1-(2-Methylphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea](/img/structure/B5394670.png)
![(2S)-2-amino-3-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropan-1-ol](/img/structure/B5394674.png)
![1-(2-chlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5394687.png)
![(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)[3-(3-pyridinylamino)propyl]amine](/img/structure/B5394689.png)

![3-[({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)methyl]pyridin-2-ol](/img/structure/B5394703.png)
![N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B5394708.png)
![methyl 2-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}-1,3-oxazole-4-carboxylate](/img/structure/B5394712.png)
![2-amino-4-cyclopropyl-6-{4-[(dimethylamino)methyl]-2-thienyl}nicotinonitrile](/img/structure/B5394719.png)
![2-(ethylsulfanyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5394722.png)
![2-{[4-(4-Chlorobenzyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5394734.png)

